

A Technical Examination of the Defense Language Proficiency Test (DLPT)

Author: BenchChem Technical Support Team. **Date:** December 2025

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The Defense Language Proficiency Test (DLPT) is a suite of examinations developed and administered by the Defense Language Institute Foreign Language Center (DLIFLC) to assess the foreign language proficiency of United States Department of Defense (DoD) personnel. This guide provides a detailed technical overview of the DLPT, focusing on its core components, psychometric underpinnings, and developmental methodologies, intended for an audience of researchers, scientists, and drug development professionals interested in language proficiency assessment.

Core Purpose and Assessment Domains

The primary objective of the DLPT is to measure the general language proficiency of native English speakers in a specific foreign language. The test is designed to evaluate how well an individual can function in real-world situations, assessing their ability to understand written and spoken material. The DLPT system is a critical tool for the DoD in determining the readiness of its forces by measuring and validating language capabilities. The skills assessed are primarily reading and listening comprehension. While speaking proficiency is also a crucial skill for military linguists, it is typically assessed via a separate Oral Proficiency Interview (OPI) and is not a component of the standard DLPT.

Test Structure and Formats

The current iteration of the test is the DLPT5, which is primarily delivered via computer. A significant technical feature of the DLPT5 is its use of two distinct test formats, the selection of which is determined by the size of the linguist population for a given language.

- **Multiple-Choice (MC):** This format is used for languages with large populations of test-takers, such as Russian, Chinese, and Arabic. The MC format allows for automated scoring, which is more efficient for large-scale testing.
- **Constructed-Response (CR):** This format is employed for less commonly taught languages with smaller populations of examinees, such as Hindi and Albanian. The CR format requires human scorers to evaluate examinee responses.

The DLPT5 is also structured into two proficiency ranges:

- **Lower-Range Test:** This test assesses proficiency from Interagency Language Roundtable (ILR) levels 0+ to 3.
- **Upper-Range Test:** This test is designed for examinees who have already achieved a score of ILR level 3 on the lower-range test and assesses proficiency from ILR levels 3 to 4.

Data Presentation: Scoring and Proficiency Levels

The DLPT5 reports scores based on the Interagency Language Roundtable (ILR) scale, which is the standard for describing language proficiency within the U.S. federal government. The scale ranges from ILR 0 (No Proficiency) to ILR 5 (Native or Bilingual Proficiency), with intermediate "plus" levels.

While a direct raw score to ILR level conversion table is not publicly available due to test security, the proficiency level is determined based on the percentage of correctly answered questions at each ILR level.

Test Format	Percentage of Correct Answers Required to Achieve ILR Level
Multiple-Choice (MC)	70%
Constructed-Response (CR)	75%

Source: DLIFLC

The following table provides a general overview of the ILR proficiency levels and their corresponding descriptions for the skills assessed by the DLPT.

ILR Level	Designation	General Description (Reading/Listening)
0	No Proficiency	No practical ability to read or understand the spoken language.
0+	Memorized Proficiency	Can recognize some basic words or phrases.
1	Elementary Proficiency	Can understand simple, predictable texts and conversations on familiar topics.
1+	Elementary Proficiency, Plus	Can understand the main ideas and some details in simple, authentic texts and conversations.
2	Limited Working Proficiency	Can understand the main ideas of most factual, non-technical texts and conversations.
2+	Limited Working Proficiency, Plus	Can understand most factual information and some abstract concepts in non-technical texts and conversations.
3	General Professional Proficiency	Able to read and understand a variety of authentic prose on unfamiliar subjects with near-complete comprehension. Able to understand the essentials of all speech in a standard dialect, including technical discussions within a special field.

3+	General Professional Proficiency, Plus	Comprehends most of the content and intent of a variety of forms and styles of speech and text pertinent to professional needs.
4	Advanced Professional Proficiency	Able to read fluently and accurately all styles and forms of the language pertinent to professional needs, including understanding inferences and cultural references. Able to understand all forms and styles of speech pertinent to professional needs.
4+	Advanced Professional Proficiency, Plus	Near-native ability to read and understand extremely difficult or abstract prose. Increased ability to understand extremely difficult and abstract speech.
5	Functionally Native Proficiency	Reading and listening proficiency is functionally equivalent to that of a well-educated native speaker.

Source: Interagency Language Roundtable

Experimental Protocols: Test Development and Validation

The DLPT is described as a reliable and scientifically validated tool for assessing language ability. The development and validation process is a multi-stage, rigorous procedure involving linguistic and psychometric experts.

Item Development

Test items are created by a team of at least two native speakers of the target language and a project manager who is an experienced test developer. The process emphasizes the use of authentic materials, such as news articles, radio broadcasts, and other real-world sources. Each test item, which consists of a passage (for reading) or an audio clip (for listening) and a corresponding question, is assigned an ILR proficiency rating.

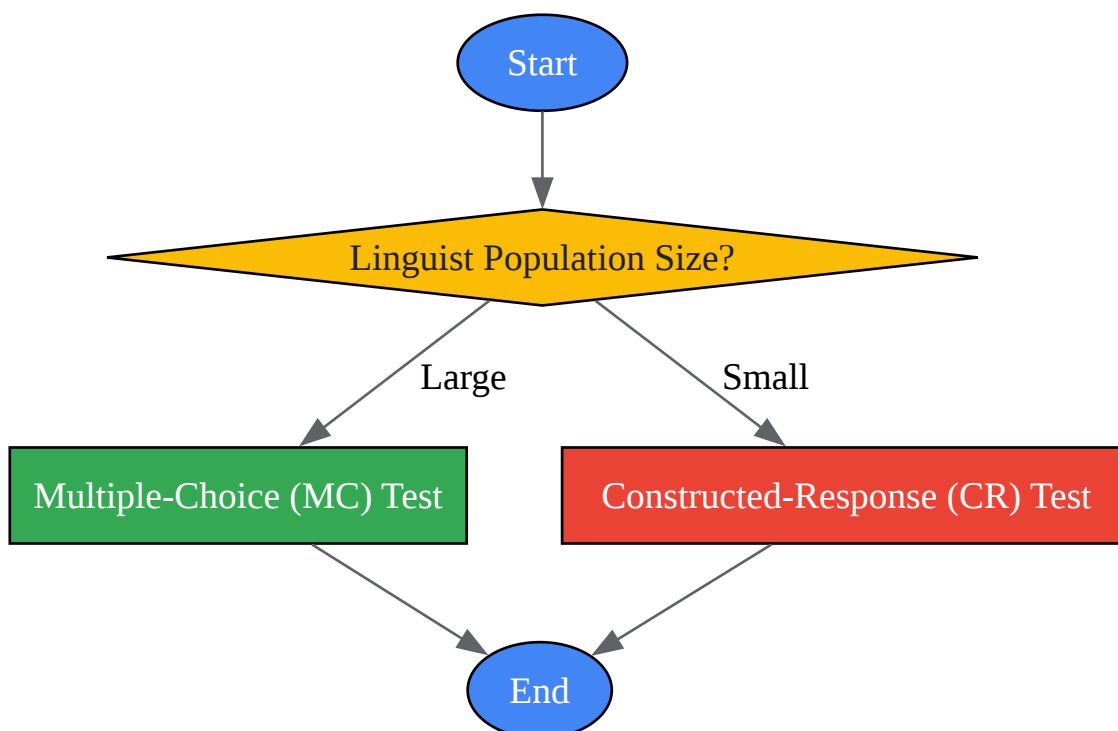
Psychometric Validation

A key aspect of the DLPT's technical framework is its reliance on psychometric principles to ensure the validity and reliability of the test scores.

- **Item Response Theory (IRT):** For multiple-choice tests, the DLIFLC employs Item Response Theory, a sophisticated statistical method used in large-scale, high-stakes testing. IRT models the relationship between a test-taker's proficiency level and the probability of them answering a specific question correctly. This allows for a more precise measurement of proficiency than classical test theory. During the validation phase for languages with large linguist populations, multiple-choice items are administered to a large number of examinees at varying proficiency levels. The response data is then analyzed to identify and remove any items that are not functioning appropriately.
- **Cut Score Determination:** The process of establishing the "cut scores" that differentiate one ILR level from the next is a critical step. For multiple-choice tests, this is done using IRT. A psychometrician calculates an "ability indicator" that corresponds to the ability to answer 70% of the questions at a given ILR level correctly. This computation is then applied to the operational test forms to generate the final cut scores.
- **Constructed-Response Scoring:** For constructed-response tests, where statistical analysis on a large scale is not feasible, a rigorous review process is still implemented. Each question has a detailed scoring protocol, and two trained scorers independently rate each test. In cases of disagreement, a third expert rater makes the final determination.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships within the DLPT system.



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- To cite this document: BenchChem. [A Technical Examination of the Defense Language Proficiency Test (DLPT)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1228707#what-is-the-defense-language-proficiency-test-dlpt\]](https://www.benchchem.com/product/b1228707#what-is-the-defense-language-proficiency-test-dlpt)

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